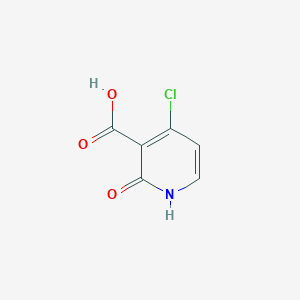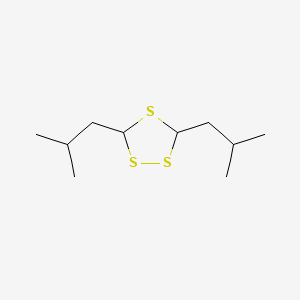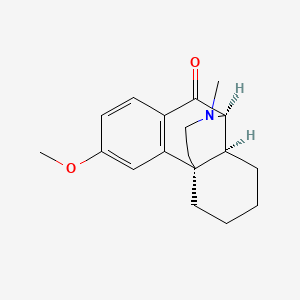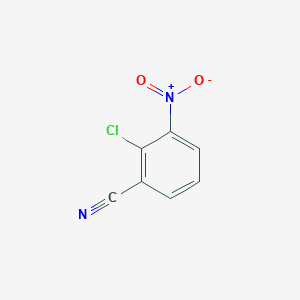
2-氯-5-庚基嘧啶
描述
2-Chloro-5-heptylpyrimidine is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol.
科学研究应用
2-Chloro-5-heptylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
- The primary target of 2-Chloro-5-heptylpyrimidine is deoxycytidine kinase (dCK). This enzyme plays a crucial role in nucleotide metabolism by phosphorylating nucleosides, including adenosine analogs like 2-Chloro-5-heptylpyrimidine .
- Cladribine is incorporated into DNA during replication, causing chain termination and preventing further elongation. This disrupts cellular processes and inhibits cell division .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-heptylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with hydrobromic acid and methionine in an organic acid solvent under reflux conditions . The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for 2-Chloro-5-heptylpyrimidine often involve large-scale synthesis using similar chlorination reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .
化学反应分析
Types of Reactions
2-Chloro-5-heptylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, methionine, and organic solvents such as acetic acid . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom can lead to the formation of various functionalized pyrimidine derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Chloro-5-heptylpyrimidine include other chlorinated pyrimidine derivatives such as 2-chloro-5-methoxypyrimidine and 2-chloro-5-chloromethylpyridine .
Uniqueness
What sets 2-Chloro-5-heptylpyrimidine apart from these similar compounds is its unique heptyl side chain, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
2-chloro-5-heptylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJDDGZLBCAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616639 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221641-56-1 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)




![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)





